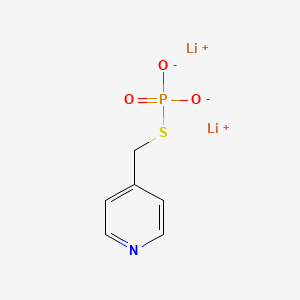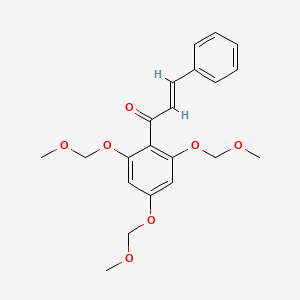
8O4Guf7mhz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2’,4’,6’-tris(methoxymethoxy) chalcone (also known by its identifier 8O4Guf7mhz) is a synthetic derivative of butein, a natural chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-tris(methoxymethoxy) chalcone involves the condensation of 2,4,6-tris(methoxymethoxy)benzaldehyde with acetophenone under basic conditions. The reaction typically employs a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-tris(methoxymethoxy) chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone moiety to saturated ketones or alcohols.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include epoxides, reduced ketones, alcohols, and substituted chalcones .
Scientific Research Applications
2’,4’,6’-tris(methoxymethoxy) chalcone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chalcone derivatives and as a reagent in organic synthesis.
Mechanism of Action
The anti-inflammatory activity of 2’,4’,6’-tris(methoxymethoxy) chalcone is primarily mediated through the induction of heme oxygenase-1 (HO-1). The α,β-unsaturated ketone moiety acts as a Michael acceptor, interacting with nucleophilic species like glutathione or cysteine residues on proteins. This interaction leads to the inhibition of pro-inflammatory pathways and the reduction of inflammatory mediators .
Comparison with Similar Compounds
Butein: A natural chalcone with anti-inflammatory and hepatoprotective properties.
Cardamonin: Another chalcone derivative known for its anti-inflammatory effects.
Flavokawain B: A chalcone with potential anti-cancer properties.
Uniqueness: 2’,4’,6’-tris(methoxymethoxy) chalcone stands out due to its potent anti-inflammatory activity via the HO-1 pathway. The presence of methoxymethoxy groups enhances its stability and bioavailability compared to other chalcones .
Properties
CAS No. |
884317-95-7 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[2,4,6-tris(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-13-26-17-11-19(27-14-24-2)21(20(12-17)28-15-25-3)18(22)10-9-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3/b10-9+ |
InChI Key |
ZOKAXJSLKDRFAW-MDZDMXLPSA-N |
Isomeric SMILES |
COCOC1=CC(=C(C(=C1)OCOC)C(=O)/C=C/C2=CC=CC=C2)OCOC |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)OCOC)C(=O)C=CC2=CC=CC=C2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


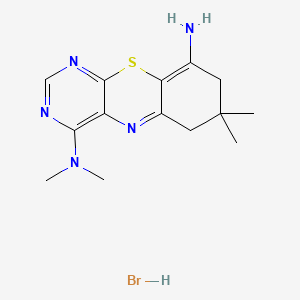

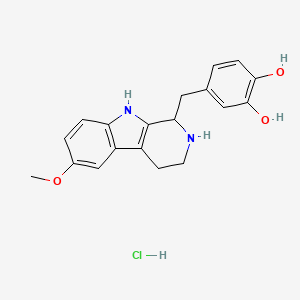

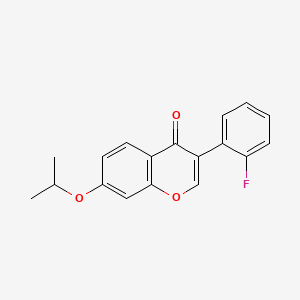



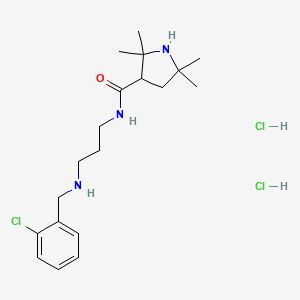
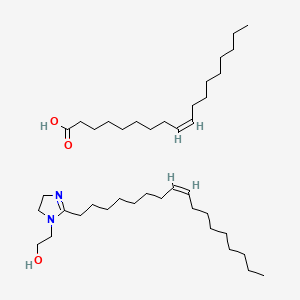

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)
